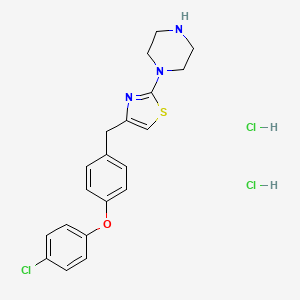
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one is an organic compound with the molecular formula C21H16O3 It is characterized by the presence of a hydroxyl group, a methoxyphenyl group, and an anthracenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one typically involves the reaction of anthracenone derivatives with appropriate reagents to introduce the hydroxyl and methoxyphenyl groups. One common method involves the Friedel-Crafts acylation of anthracenone with 4-methoxybenzoyl chloride, followed by reduction and hydroxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the anthracenone core can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield anthracenone derivatives, while reduction of the carbonyl group can produce anthracen-9-ol derivatives.
Wissenschaftliche Forschungsanwendungen
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxyphenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The anthracenone core provides structural stability and facilitates specific interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Hydroxy-10-phenyl-anthracen-9-one: Similar structure but lacks the methoxy group.
10-Methyl-10H-anthracen-9-one: Contains a methyl group instead of a hydroxyl group.
10-(2-Oxo-2-phenylethylidene)-10H-anthracen-9-one: Features a different substituent on the anthracenone core.
Uniqueness
10-Hydroxy-10-(4-methoxyphenyl)anthracen-9-one is unique due to the presence of both hydroxyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
57028-32-7 |
|---|---|
Molekularformel |
C21H16O3 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
10-hydroxy-10-(4-methoxyphenyl)anthracen-9-one |
InChI |
InChI=1S/C21H16O3/c1-24-15-12-10-14(11-13-15)21(23)18-8-4-2-6-16(18)20(22)17-7-3-5-9-19(17)21/h2-13,23H,1H3 |
InChI-Schlüssel |
NAJTYWCNKJBOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


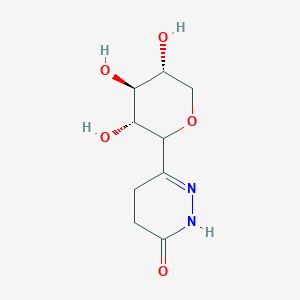

![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)

![5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)
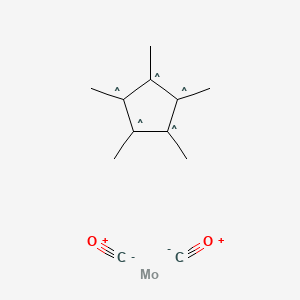
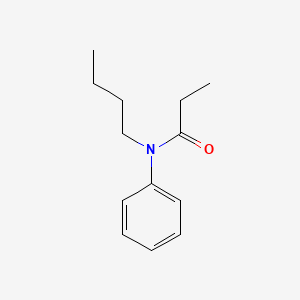
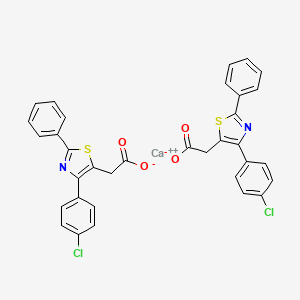

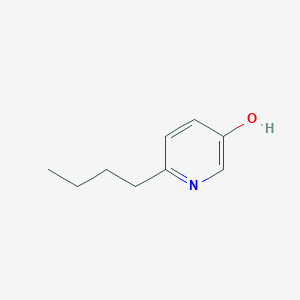
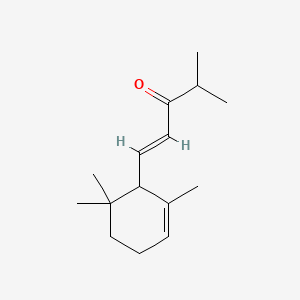
![1-Propanaminium, 3-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]-N-[2-[[2-cyano-3-[4-(diethylamino)phenyl]-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-, chloride](/img/structure/B13801043.png)
![[(Methylimino)dimethylene]bisphosphonic acid](/img/structure/B13801044.png)
